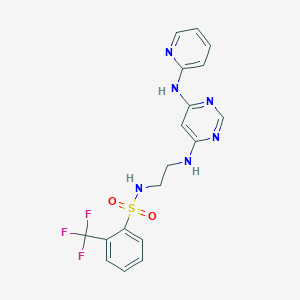
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17F3N6O2S and its molecular weight is 438.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a benzenesulfonamide core, and a pyrimidine ring substituted with a pyridine moiety. Its molecular formula is C16H16N8O with a molecular weight of approximately 336.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₈O |
| Molecular Weight | 336.35 g/mol |
| Structure | Structure |
Biological Activity Overview
Research indicates that compounds containing pyrimidine and pyridine structures exhibit a wide range of biological activities. These include:
- Antitumor Activity : Various derivatives have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against bacteria and fungi.
- Enzyme Inhibition : The compound may interact with specific enzymes, particularly kinases, which are crucial in cancer proliferation pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : It is hypothesized that the compound may inhibit tyrosine kinases, which play significant roles in signaling pathways related to cell growth and proliferation.
- DNA Interaction : Similar compounds have been noted to interact with DNA, potentially leading to the inhibition of DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of similar pyrimidine derivatives found that these compounds inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Antimicrobial Activity
Research has shown that analogs of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
Case Study 3: Enzyme Inhibition
In vitro studies demonstrated that the compound could inhibit specific kinases involved in cancer signaling pathways, leading to decreased cell viability in treated cancer cells.
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 4-Ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | Moderate | High | Yes |
| 3-Chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | High | Low | Yes |
Eigenschaften
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-5-1-2-6-14(13)30(28,29)26-10-9-23-16-11-17(25-12-24-16)27-15-7-3-4-8-22-15/h1-8,11-12,26H,9-10H2,(H2,22,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEONKLFBODVNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














